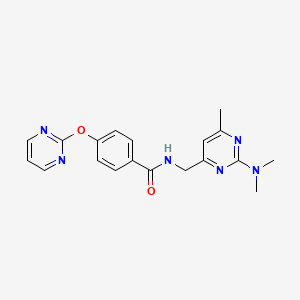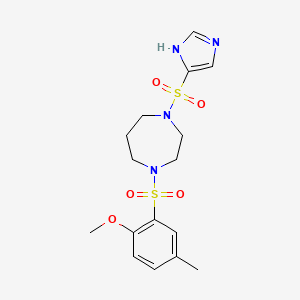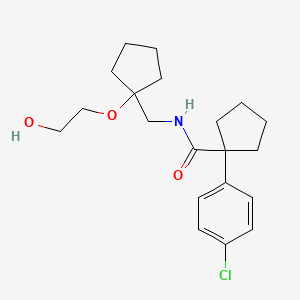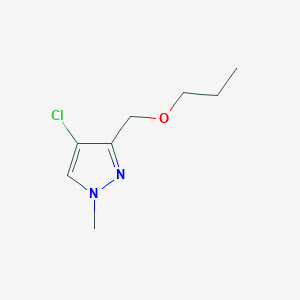
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a 1,3,4-thiadiazole ring, a tetrazole ring, and a trifluoromethoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the tetrazole and trifluoromethoxyphenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-thiadiazole and tetrazole rings, both of which are heterocyclic compounds containing nitrogen and sulfur atoms .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the 1,3,4-thiadiazole and tetrazole rings, as well as the trifluoromethoxyphenyl group, could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the 1,3,4-thiadiazole and tetrazole rings, as well as the trifluoromethoxyphenyl group, could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The research on compounds similar to "N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide" involves the development of novel synthetic routes and methodologies for heterocyclic compounds, which are crucial in pharmaceutical chemistry. Studies have demonstrated the synthesis of thiadiazole and tetrazole derivatives, highlighting their potential in creating new pharmacophores with various applications. For instance, the synthesis of thiadiazole derivatives has been explored for their fungicidal activities, and methods have been developed to enhance the yield and efficacy of these compounds through specific substitutions on the phenyl ring (Tang Zi-lon, 2015).
Biological Activities
Compounds containing the thiadiazole and tetrazole moieties have been extensively studied for their biological activities, including anticancer properties. For example, novel thiazole and 1,3,4-thiadiazole derivatives have shown potent anticancer activities, with specific compounds exhibiting significant efficacy against cancer cell lines. Such research underlines the importance of these heterocyclic compounds in developing new therapeutic agents (S. M. Gomha et al., 2017).
Potential Pharmaceutical Applications
Beyond their fungicidal and anticancer activities, thiadiazole and tetrazole derivatives have been investigated for various pharmaceutical applications. The structural diversity and ability to interact with different biological targets make these compounds valuable in drug discovery and development. Research has led to the synthesis of derivatives with improved pharmacokinetic profiles and targeted therapeutic effects, showcasing the versatility and potential of these compounds in medicine (Yongfeng Wang et al., 1997).
Mecanismo De Acción
Direcciones Futuras
Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. Given its complex structure, it could have interesting biological activity, making it a potential candidate for drug development .
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N7O2S/c1-6-17-19-11(25-6)16-10(23)9-18-21-22(20-9)7-2-4-8(5-3-7)24-12(13,14)15/h2-5H,1H3,(H,16,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYSDOJSVAWUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2627586.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2627588.png)
![2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2627589.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627590.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2627592.png)
![2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2627593.png)

![(5-Methyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2627600.png)


